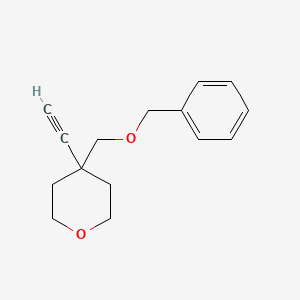
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a benzyloxy group, an ethynyl group, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium catalysts are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted tetrahydropyran.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Benzyloxy)methyl)-4-hydroxy-tetrahydro-2H-pyran
- 4-((Benzyloxy)methyl)-4-methoxy-tetrahydro-2H-pyran
- 4-((Benzyloxy)methyl)-4-aminotetrahydro-2H-pyran
Uniqueness
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
4-ethynyl-4-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C15H18O2/c1-2-15(8-10-16-11-9-15)13-17-12-14-6-4-3-5-7-14/h1,3-7H,8-13H2 |
Clave InChI |
OFINQGYDBDWYIS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOCC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


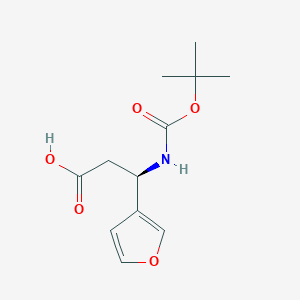
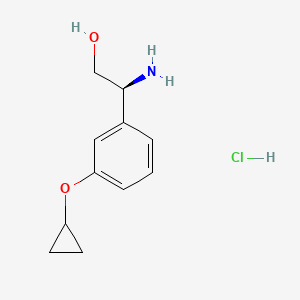


![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)

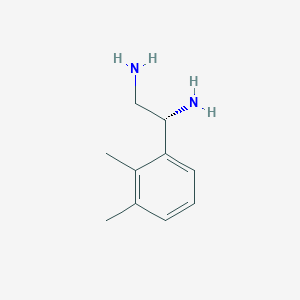
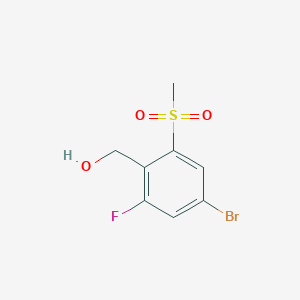
![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)


![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
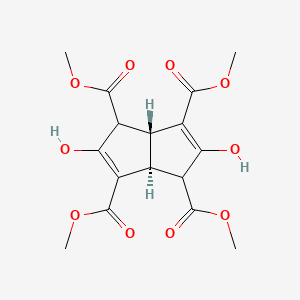
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
